molecular formula C16H17NO5S B1143263 H-Tyr(Tos)-OH CAS No. 159505-46-1

H-Tyr(Tos)-OH

Cat. No.: B1143263
CAS No.: 159505-46-1
M. Wt: 335.378
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr(Tos)-OH is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it a valuable intermediate in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(Tos)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the tosyl group. One common method is:

    Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Tosylation: The protected tyrosine is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to introduce the tosyl group.

    Deprotection: Finally, the protecting groups are removed to yield .

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: H-Tyr(Tos)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones or reduction to form catechols.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of catechols.

Scientific Research Applications

H-Tyr(Tos)-OH: has numerous applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the selective modification of tyrosine residues.

    Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for targeted drug delivery and diagnostic applications.

    Material Science: It is used in the development of novel biomaterials and nanomaterials for biomedical applications.

Mechanism of Action

The mechanism of action of H-Tyr(Tos)-OH depends on its specific application. In peptide synthesis, it acts as a protected tyrosine derivative, facilitating the selective modification and coupling of peptides. The tosyl group provides stability and reactivity, allowing for precise control over the chemical reactions.

Comparison with Similar Compounds

H-Tyr(Tos)-OH: can be compared with other protected tyrosine derivatives such as:

    H-Tyr(Boc)-OH: Where the amino group is protected with a Boc group.

    H-Tyr(Trt)-OH: Where the amino group is protected with a trityl group.

    H-Tyr(Mts)-OH: Where the phenol group is protected with a mesitylene sulfonyl group.

Uniqueness: The tosyl group in This compound provides a unique combination of stability and reactivity, making it particularly useful in peptide synthesis and bioconjugation applications. Its ability to undergo selective substitution reactions also adds to its versatility in chemical research.

Properties

IUPAC Name

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKTYDVQXXNKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159505-46-1
Record name 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE
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